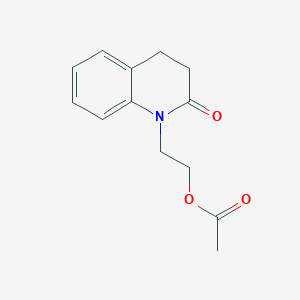
MK-3903
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MK-3903 is a potent and selective activator of AMP-activated protein kinase (AMPK), with an effective concentration (EC50) of 8 nanomolar for the α1 β1 γ1 subunit . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the regulation of lipid metabolism and insulin sensitization .
Vorbereitungsmethoden
The synthesis of MK-3903 involves several steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes:
Formation of the benzimidazole core: This is achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Substitution reactions: The benzimidazole core undergoes various substitution reactions to introduce the desired functional groups
Final coupling: The final step involves coupling the substituted benzimidazole with a benzoic acid derivative to form this compound.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and yield improvement.
Analyse Chemischer Reaktionen
MK-3903 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the benzimidazole core, potentially altering its activity.
Substitution: This compound can undergo substitution reactions, particularly on the benzimidazole and biphenyl moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
MK-3903 has a wide range of scientific research applications:
Wirkmechanismus
MK-3903 exerts its effects by activating AMPK, a key regulator of cellular energy homeostasis. Upon activation, AMPK phosphorylates and activates acetyl-CoA carboxylase (ACC), leading to increased fatty acid oxidation and improved insulin sensitivity . The molecular targets of this compound include the α1 β1 γ1 subunit of AMPK, and its activation leads to downstream effects on lipid metabolism and glucose uptake .
Vergleich Mit ähnlichen Verbindungen
MK-3903 is unique among AMPK activators due to its high selectivity and potency. Similar compounds include:
AICAR (Acadesine): Another AMPK activator, but with a different mechanism of action and lower potency compared to this compound.
Phenformin: Similar to metformin, but with higher potency and increased risk of side effects.
This compound stands out due to its direct activation of AMPK and its potential for more targeted therapeutic applications.
Eigenschaften
Molekularformel |
C28H21ClN2O3 |
|---|---|
Molekulargewicht |
468.9 g/mol |
IUPAC-Name |
methyl 5-[[6-chloro-5-(4-phenylphenyl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoate |
InChI |
InChI=1S/C28H21ClN2O3/c1-17-8-13-21(14-22(17)27(32)33-2)34-28-30-25-15-23(24(29)16-26(25)31-28)20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-16H,1-2H3,(H,30,31) |
InChI-Schlüssel |
CDDOIHTUVAWAOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-4-hydroxy-2-isopropyl-2-[2-(3-thienyl)ethyl]-3H-pyran-6-one](/img/structure/B8293919.png)



![1-[3-(4-Hydroxyphenyl)-propyl]-2-mercaptoimidazole](/img/structure/B8293950.png)






![{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine](/img/structure/B8294008.png)
